1-Benzyl-3-[3-(morpholin-4-yl)propyl]-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole
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Overview
Description
1-Benzyl-3-[3-(morpholin-4-yl)propyl]-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole is a complex organic compound that belongs to the class of triazino-benzimidazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-3-[3-(morpholin-4-yl)propyl]-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole typically involves multi-step organic reactions
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Preparation of Benzimidazole Core:
Starting Materials: o-phenylenediamine and formic acid.
Reaction Conditions: Reflux in the presence of a catalyst such as polyphosphoric acid.
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Formation of Triazine Ring:
Starting Materials: Benzimidazole derivative and cyanuric chloride.
Reaction Conditions: Stirring in an organic solvent like dichloromethane at low temperatures.
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Functionalization:
Introduction of Benzyl Group: Benzyl chloride in the presence of a base like sodium hydride.
Introduction of Morpholinyl Group: Reaction with morpholine under basic conditions.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and stringent purification processes such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-3-[3-(morpholin-4-yl)propyl]-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted triazino-benzimidazole derivatives.
Scientific Research Applications
1-Benzyl-3-[3-(morpholin-4-yl)propyl]-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its pharmacological properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 1-Benzyl-3-[3-(morpholin-4-yl)propyl]-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole involves its interaction with specific molecular targets such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to inhibition or activation of biochemical pathways, resulting in the observed biological effects.
Comparison with Similar Compounds
- 1-Benzyl-3-[3-(piperidin-4-yl)propyl]-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole
- 1-Benzyl-3-[3-(pyrrolidin-4-yl)propyl]-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole
Comparison: Compared to its analogs, 1-Benzyl-3-[3-(morpholin-4-yl)propyl]-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole is unique due to the presence of the morpholine ring, which can enhance its solubility and bioavailability. This structural feature may also influence its binding affinity and specificity towards certain biological targets, making it a valuable compound for drug development and other applications.
Properties
Molecular Formula |
C23H29N5O |
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Molecular Weight |
391.5 g/mol |
IUPAC Name |
4-[3-(1-benzyl-2,4-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-3-yl)propyl]morpholine |
InChI |
InChI=1S/C23H29N5O/c1-2-7-20(8-3-1)17-27-18-26(12-6-11-25-13-15-29-16-14-25)19-28-22-10-5-4-9-21(22)24-23(27)28/h1-5,7-10H,6,11-19H2 |
InChI Key |
CHLXZWFUMGPIAN-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCCN2CN(C3=NC4=CC=CC=C4N3C2)CC5=CC=CC=C5 |
Origin of Product |
United States |
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